Melongoside F
Description
Structure
2D Structure
Properties
CAS No. |
94805-85-3 |
|---|---|
Molecular Formula |
C39H62O13 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3/t18-,19+,21?,22?,23?,24?,25+,26-,27-,28+,29-,30-,31+,32+,33-,34-,35+,36-,37+,38+,39?/m1/s1 |
InChI Key |
SOSXYUIKBSZONB-ASUAYYIXSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Synonyms |
melongoside F |
Origin of Product |
United States |
Origin and Biosynthetic Pathways
Natural Occurrence and Isolation from Solanum melongena
Melongoside F is found as a natural secondary metabolite in the eggplant, Solanum melongena. researchgate.net It is one of several related steroid saponins (B1172615), collectively known as melongosides, present in this plant. researchgate.net While various melongosides have been identified in different parts of the plant, this compound has been specifically identified and isolated from the natural saponin (B1150181) fraction of S. melongena seeds. researchgate.netijcmas.comnih.gov
The isolation of this compound is typically achieved as part of a broader extraction of saponins from the plant material. General methods for saponin isolation involve initial extraction with a solvent like methanol, followed by further purification steps. researchgate.net For laboratory identification and analysis, techniques such as thin-layer chromatography (TLC) are employed to separate individual saponin compounds like this compound from the crude extract based on their chromatographic properties. researchgate.net
Enzymatic Synthesis and Glycosylation Mechanisms of this compound
The biosynthesis of this compound is an enzymatic process involving glycosylation, which is the controlled, enzyme-mediated attachment of sugar moieties. wikipedia.org Research using enzyme preparations from the leaves of Solanum melongena has demonstrated that the formation of this compound occurs through a sequential, two-step glycosylation of a steroid aglycone. researchgate.net
The synthesis is catalyzed by glucosyltransferases (GT-ases) present in the cytosolic fraction of the plant's leaf cells. researchgate.net These enzymes facilitate the transfer of glucose units from a nucleotide sugar donor, specifically Uridine diphosphate (B83284) glucose (UDP-glucose), to the aglycone. researchgate.netwikipedia.org
The process unfolds as follows:
First Glucosylation: An enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the C-3 hydroxyl group of the aglycone, diosgenin (B1670711). This reaction forms an intermediate compound, diosgenin 3-β-D-glucopyranoside. researchgate.net
Second Glucosylation: A subsequent enzymatic step involves the addition of a second glucose molecule, also from a UDP-glucose donor, to the first glucose residue. This creates a diglucoside structure, which is identified as this compound. researchgate.net
This in-vitro synthesis, utilizing crude enzyme preparations from S. melongena leaves, successfully produced a compound with chromatographic properties identical to the naturally isolated this compound. researchgate.net
| Step | Reactants | Enzyme Source | Product |
|---|---|---|---|
| 1 | Diosgenin + UDP-glucose | Cytosolic fraction from S. melongena leaves | Diosgenin 3-β-D-glucopyranoside |
| 2 | Diosgenin 3-β-D-glucopyranoside + UDP-glucose | This compound (Diosgenin 3-diglucoside) |
Precursor Identification and Pathway Elucidation within Plant Metabolism
The biosynthetic pathway of this compound originates from distinct precursor molecules within the plant's metabolism. The foundational structure, or aglycone, is the steroid sapogenin, diosgenin . researchgate.net Diosgenin belongs to the spirostane class of steroids, which are part of the broader terpenoid pathway in plants. naturalproducts.net
The sugar moiety of this compound is derived from UDP-glucose . researchgate.net This compound is a high-energy, activated form of glucose that serves as the common donor for enzymatic glycosylation reactions in many biological systems. wikipedia.orgnih.gov
Molecular Mechanisms of Biological Activity: in Vitro and in Silico Investigations
Mechanistic Investigations of Antiviral Activity
Computational Modeling and Molecular Dynamics Simulations of Ligand-Protein Interactions
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the potential of Melongoside F as an inhibitor against viral targets. A notable area of study involves its interaction with the NS2B-NS3 protease of the Dengue Virus (DENV-2), an enzyme crucial for viral replication nih.govnih.govresearchgate.netunar.ac.idresearchgate.netcabidigitallibrary.org.
Molecular docking studies have predicted binding affinities for this compound to the DENV-2 NS2B-NS3 protease. One study reported a docking score of -6.6 kcal/mol for this compound interacting with this viral target unar.ac.id. Furthermore, this compound has been observed to interact with specific amino acid residues within the NS3 protease, notably His51, which is a critical residue in the catalytic site nih.govresearchgate.net.
To assess the stability of these interactions, molecular dynamics simulations were conducted. A 200 ns MD simulation indicated significant stability in the protein-ligand complex, with root-mean-square deviation (RMSD) values around 2.5 Å nih.govresearchgate.net. These results suggest that the binding of this compound to the DENV-2 NS2B-NS3 protease does not lead to major disruptions in the protein's structure, indicating a potentially stable interaction nih.govresearchgate.net.
| Compound | Target Protein | Docking Score (kcal/mol) | MD Simulation Stability (RMSD Å) | Interaction Site | Source |
| This compound | DENV-2 NS2B-NS3 protease | -6.6 | ~2.5 | His51 | unar.ac.id, nih.gov, researchgate.net |
Mechanistic Investigations of Other Biological Activities
While this compound is a component of Solanum melongena, a plant known for various pharmacological properties, specific research detailing the precise molecular mechanisms by which this compound itself exerts anti-inflammatory, immunomodulatory, or antioxidant effects was not found in the reviewed literature.
Anti-inflammatory Pathways
Specific studies investigating the direct impact of this compound on anti-inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, modulation of Nuclear Factor-kappa B (NF-κB) signaling, or regulation of pro-inflammatory cytokines like TNF-α and IL-6, were not identified. While other saponins (B1172615) from Solanum species and flavonoids present in Solanum melongena have demonstrated anti-inflammatory properties through various mechanisms easpublisher.comnih.gov, the specific pathways targeted by this compound remain to be elucidated through dedicated research.
Immunomodulatory Effects
Research into the immunomodulatory effects of this compound was not found in the available literature. While general immunomodulatory activities have been reported for various plant-derived compounds and flavonoids asianjpr.comnih.gov, specific investigations into how this compound influences immune cell function, cytokine production, or immune response modulation were not identified.
Antioxidant Mechanisms
The precise antioxidant mechanisms of this compound were not detailed in the reviewed studies. Although Solanum melongena and its saponin (B1150181) constituents are recognized for their antioxidant potential, including free radical scavenging and inhibition of lipid peroxidation easpublisher.comnih.gov, the specific molecular pathways or mechanisms employed by this compound to achieve these effects, such as direct scavenging of reactive oxygen species (ROS) or activation of antioxidant response pathways like Nrf2, have not been specifically characterized in the literature.
Structure Activity Relationship Sar Studies and Analog Development
Elucidation of Pharmacophore Features and Key Structural Determinants for Activity
In silico studies have identified Melongoside F as a potential inhibitor of the NS2B-NS3 activator-protease of Dengue Virus serotype 2 (DENV-2) researchgate.netnih.govnih.gov. Molecular docking simulations indicate that this compound interacts with specific amino acid residues within the NS3 protease component of the viral enzyme. Notably, this compound, along with Melongosides B and N, demonstrated interactions with Histidine 51 (His51) researchgate.netnih.govnih.gov. His51 is recognized as a critical residue in the catalytic site of the NS3 protease, suggesting that interaction with this residue is a key determinant for inhibitory activity researchgate.netnih.govnih.gov. The binding energy calculated for this compound in these studies was approximately -8.2 kcal/mol, indicating a moderate affinity for the target protein researchgate.netnih.govnih.gov.
Impact of Glycosidic Moiety and Aglycone Structure on Biological Activity
The biological activity of saponins (B1172615), including this compound, is significantly influenced by both the aglycone (the non-sugar part) and the glycosidic moiety (the sugar chains) nih.govresearchgate.net. For this compound, the aglycone is diosgenin (B1670711), a common steroidal sapogenin researchgate.net. The glycosidic moiety consists of a disaccharide: β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside attached at the C-3 position of the diosgenin researchgate.net.
Studies on related compounds, such as cardiac glycosides, have established that the conformation and structure of the glycosidic chain are major determinants of biological activity nih.gov. Similarly, research on flavonoid glycosides suggests that glycosidic moieties can attenuate certain biological processes, like glycation, with variations in the sugar structure leading to different levels of efficacy preprints.org.
Design and Synthesis of this compound Analogs and Derivatives
Specific published research detailing the targeted design and synthesis of this compound analogs and derivatives for SAR studies was not identified within the scope of this review. However, the general principles of analog development for bioactive compounds, particularly glycosides and saponins, involve modifications to both the aglycone and the sugar portions of the molecule.
For instance, studies on other glycosides have explored alterations to sugar residues, chain lengths, or the introduction of acyl groups to enhance activity or modify pharmacokinetic properties mdpi.com. Modifications to the aglycone, such as changes in hydroxylation patterns or the introduction of double bonds, have also been investigated in related steroidal saponins to influence biological effects, such as xanthine (B1682287) oxidase inhibition researchgate.net. Future research could focus on synthesizing this compound derivatives by altering the disaccharide chain or modifying functional groups on the diosgenin aglycone to explore their impact on DENV-2 inhibition or other biological activities.
Comparative Analysis with Related Melongosides and Steroidal Saponins
This compound has been compared with other melongosides, such as Melongosides B, G, H, N, O, and P, in in silico studies targeting the DENV-2 NS2B-NS3 protease researchgate.netnih.govnih.gov. These comparisons highlight differences in their binding affinities, with this compound showing a binding energy of -8.2 kcal/mol, while other melongosides exhibited values ranging from -7.6 to -8.3 kcal/mol researchgate.netnih.govnih.gov. For example, Melongoside N also showed interaction with His51, similar to this compound researchgate.netnih.govnih.gov. These variations suggest that subtle structural differences among melongosides, likely in their glycosylation patterns or minor aglycone modifications, can lead to differential binding efficacies.
More broadly, steroidal saponins isolated from Solanum species, including those from Solanum melongena, are known to possess a wide array of biological activities, including antiviral, anti-inflammatory, and antioxidant properties researchgate.netresearchgate.net. Comparative studies on steroidal glycosides have indicated that the type of aglycone and the nature of the oligosaccharide moiety play crucial roles in determining their potency researchgate.net. For example, spirostanol (B12661974) glycosides have generally been found to be more potent than furostanol types in certain assays researchgate.net. While this compound's specific comparative activities against a broad spectrum of targets are still under investigation, its classification as a steroidal saponin (B1150181) places it within a group of compounds with established therapeutic potential.
Compound List
this compound
Melongoside B
Melongoside G
Melongoside H
Melongoside N
Melongoside O
Melongoside P
Diosgenin
Melongoside L
Melongoside M
Melongoside R
Melongoside S
Melongoside T
Melongoside U
Melongoside V
Quercetin
Niclosamide
Rosmarinic acid (RA)
Apigenin
Avenacosid A
Solanoflavone
Solanine
Stigmasterol
Stigmasterol-β-D-glucoside
β-sitosterol-β-D-glucoside
Dioscin
Methyl protodioscin
Quadranoside III
Alangilignoside C
Torvoside J
N-trans-feruloyloctopamine
Methyl β-d-galactopyranoside
Fusidic Acid (FA)
Indole derivatives (general class)
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives (general class)
Flavylium (C1)
Flavan
Mimosine
Gallic acid
Camptothecin
Camptothecin derivatives
Camptothecin analogues
Isorhamnetin
Cordycepin
N-(6)-octylamine adenosine (B11128)
Adenosine 5-monophosphate
Vandetanib
Triterpene saponins
Steroidal saponins
Steroid glycosides
Spirostanol glycosides
Furostanol glycosides
Cardiac glycosides
Flavonoid glycosides
Triterpenoid saponin avenacin
Quino saponins
SC-1 to SC-6
Abutilosides D, E, F, G
Olean-12-en aglycones
Oleanolic acid
Barringtongenol C
Camelliagenin C
16α-Hydroxyprotobassic acid
Platycodigenin
Protoaescigenin
Theasapogenol A
Barrigenol
Cyclamiretin A
Protoprimulagenin A
Saikogenin F
Primulagenin A
Pfaffic acid
Cyclamin
Aglycones/Genins/Sapogenins
Indomethacin
Lysine specific demethylase 1 (LSD1) inhibitors
Cyclopropylamine compounds
Cyclopropylimine compounds
MAO-A and MAO-B inhibitors
5-Allyl-6-Methyluracil
Alldimycin C
Phenacein
Oxetin
1,2-Benzoxazol-3-Yl Diphenyl Phosphate
Benzoic Acid, 2-Hydroxy-3-Methyl-
Sodium 2-[2-(3-benzyl-4-phenylphenoxy)et-
1,2,4-Triisopropylbenzene
2-(2,4-Dichlorophenoxy)ethyl benzoate (B1203000)
22,23-Dihydroavermectin B1(A)
S-(1,1,2,2-Tetrafluoroethyl)Cysteine
6-Hydroxymelatonin Glucuronide
6-Hydroxyketanserin
1-Amino-2-Hydroxyethane Phosphonic Acid
N-(4,6-Dimethyl-2-Pyridinyl)Benzamide
2,4-Dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one-Dimethyl-2-Pyridinyl)Benzamide
2,4-Dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one
Advanced Analytical and Characterization Methodologies for Research
Chromatographic Techniques for Research Sample Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are foundational for separating, identifying, and quantifying components within complex mixtures, including natural product extracts where Melongoside F might be found.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical method widely utilized for its high resolution, accuracy, and efficiency in separating and analyzing components in samples from various fields, including pharmaceuticals, biotechnology, and environmental science researchgate.netipinnovative.com. HPLC is instrumental in identifying and quantifying compounds, assessing purity, and characterizing molecules ipinnovative.comthermofisher.com. Studies have employed HPLC coupled with UV-Vis detection for the analysis of phenolic compounds mdpi.com. Furthermore, functional data analysis has been applied to optimize HPLC methods for achieving better separation of closely related compounds jmp.com. While specific HPLC protocols for this compound are not detailed in the reviewed literature, its application in analyzing natural products and related phytochemicals underscores its relevance for sample preparation and initial characterization researchgate.netipinnovative.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for the analysis of volatile compounds. GC-MS facilitates the identification of bioactive substances in plant extracts by analyzing retention time, molecular weight, and mass spectra ijcmas.comjaper.injchr.orgdergipark.org.trbiomedpharmajournal.org. This technique has been employed to identify compounds in various plant materials, such as lemongrass ijcmas.com, fig leaves japer.in, and wild mushrooms jchr.org. Although direct application of GC-MS for this compound is not explicitly stated in the provided search results, it remains a valuable tool for analyzing compounds from similar natural sources.
Spectroscopic Techniques for Structural Confirmation in Research Contexts
Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is recognized as a primary technique for the structure elucidation of natural products mdpi.com. Specifically, 1D and 2D NMR data, often derived from peracetate derivatives, are crucial for establishing the structures of steroidal saponins (B1172615) colab.ws. 19F NMR is highlighted as a sensitive tool for structural determination, intermediate identification, and reaction monitoring, particularly in the analysis of fluorinated compounds researchgate.netjeol.com. While direct NMR data for this compound is not presented here, it is a standard method for detailed structural confirmation.
Mass Spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are employed for the analysis of biomolecules, including peptides, lipids, and saccharides creative-proteomics.comnih.gov. MALDI-TOF MS is valuable for determining molecular weight, identifying protein sequences, and characterizing protein structures creative-proteomics.com. GC-MS integrates gas chromatography with mass spectrometry to identify volatile compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns ijcmas.comdergipark.org.tr. These techniques are essential for confirming the molecular weight and elemental composition of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption and transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.commdpi.commt.com. This technique is used for both qualitative identification and quantitative analysis of substances based on their unique absorption spectra technologynetworks.commt.com. UV-Vis spectroscopy finds applications in drug identification, purity checks, and quality control in various industries thermofisher.comtechnologynetworks.com.
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, analyzes the interaction between infrared light and matter by detecting molecular vibrations bruker.comtanta.edu.egkcl.ac.uk. Each molecule possesses a unique IR spectrum, often referred to as a "chemical fingerprint," which aids in identification and can be used for quantitative analysis bruker.com. FTIR spectroscopy identifies functional groups based on characteristic absorption bands corresponding to specific bond vibrations bruker.comlibretexts.org.
Computational Chemistry Techniques for Predictive Research (e.g., Molecular Docking, Molecular Dynamics Simulations, Virtual Screening)
Computational chemistry offers powerful predictive tools for understanding the potential interactions and behavior of this compound.
Molecular Docking is a computational method used to predict the binding affinity and mode of interaction between a ligand (e.g., this compound) and a target molecule (e.g., a protein) computabio.comnih.gov. Studies have utilized molecular docking to evaluate melongosides, including this compound, as potential inhibitors of the Dengue virus NS2B-NS3 activator-protease. These studies reported binding energies for this compound, indicating its potential interaction with the target researchgate.netnih.govnih.gov. For instance, one study reported a binding energy of -8.2 kcal/mol for this compound researchgate.netnih.gov. Another study investigating compounds against the Monkeypox virus Profilin-like Protein A42R identified this compound (as Melongoside P) with a docking score of -8.95 kcal/mol asianjpr.com.
Molecular Dynamics Simulations (MDS) complement molecular docking by providing insights into the dynamic behavior and stability of protein-ligand complexes over time wikipedia.orgelifesciences.org. MDS allows researchers to assess how stable the interaction between this compound and its target is, by tracking atomic movements and conformational changes researchgate.netnih.govasianjpr.comnih.gov. Simulations of melongosides interacting with viral proteases have indicated stable interactions, with Root Mean Square Deviation (RMSD) values suggesting consistent binding researchgate.netnih.govnih.gov.
Virtual Screening is a computational approach used to rapidly screen large libraries of compounds to identify potential drug candidates. It often involves molecular docking and other in silico methods to predict binding affinities and other properties, thereby reducing the experimental workload and accelerating the discovery process computabio.comfrontiersin.org.
In Silico Approaches for Interaction Analysis (e.g., RMSD, RMSF, Rg, SASA, MolSA, PSA assessments)
Several metrics derived from molecular dynamics simulations provide detailed insights into the stability, flexibility, and conformational properties of this compound when interacting with a target.
Root Mean Square Deviation (RMSD): This parameter quantifies the average structural deviation of atoms in a molecule or complex over time. For protein-ligand complexes, RMSD values typically indicate the stability of the binding. Values within 1-3 Å are generally considered indicative of stable interactions asianjpr.comnih.gov. For example, molecular dynamics simulations of melongosides interacting with the Dengue virus NS2B-NS3 protease showed stable protein-ligand interactions with RMSD values of approximately 2.5 Å researchgate.netnih.govnih.gov.
Root Mean Square Fluctuation (RMSF): RMSF measures the average fluctuation of individual amino acid residues within a protein during a simulation. Lower RMSF values suggest greater stability and less flexibility in specific regions of the protein upon ligand binding asianjpr.comnih.govbiorxiv.org.
Radius of Gyration (Rg): This metric assesses the compactness of a protein-ligand complex. A lower Rg value generally indicates a more compact structure, while a higher value suggests a more spread-out conformation asianjpr.comnih.govbiorxiv.org. Studies have shown that melongoside complexes maintain comparable Rg values during simulations, suggesting stable compactness asianjpr.com.
Solvent Accessible Surface Area (SASA) and Molecular Surface Area (MolSA): These parameters quantify the surface area of a molecule that is exposed to the solvent. Changes in SASA and MolSA during simulations can provide information about conformational flexibility and the extent of interaction with the surrounding environment asianjpr.comnih.govbiorxiv.org.
Polar Surface Area (PSA): PSA refers to the sum of the surface areas of polar atoms in a molecule. It is often correlated with a molecule's ability to cross biological membranes and its interaction potential asianjpr.comnih.gov.
These in silico analytical methods provide a robust framework for understanding the behavior and potential activity of this compound, guiding further experimental investigations.
Compound List:
this compound
Melongosides B, G, H, N, O, P
Quercetin
Melongoside N
Avenacosid A
Melongoside P
Future Research Directions and Translational Perspectives
Exploration of Additional Molecular Targets and Signaling Networks
Future research should focus on identifying other molecular targets and cellular signaling pathways that Melongoside F may influence. This could involve screening this compound against a broader panel of viral proteins or host factors involved in viral pathogenesis. Investigating its impact on cellular defense mechanisms, such as inflammatory pathways or immune responses, could reveal additional therapeutic avenues. Understanding how this compound interacts with multiple cellular components could provide a more holistic view of its biological effects and potential synergistic actions.
Development and Validation of Advanced In Vitro Research Models
To translate the promising in silico results into tangible therapeutic strategies, the development and validation of advanced in vitro research models are crucial. This includes establishing cell-based assays that accurately mimic viral infection processes relevant to Dengue and Monkeypox viruses. Such models should allow for the assessment of this compound's direct antiviral activity, its mechanism of action at the cellular level, and its potential to inhibit viral entry, replication, or assembly. Furthermore, investigating its effects in relevant cell lines, such as those derived from host tissues targeted by these viruses, will be essential.
Strategies for Enhancing Mechanistic Understanding of Complex Biological Pathways
Elucidating the precise mechanisms by which this compound exerts its biological effects requires detailed mechanistic studies. This involves employing biochemical assays to confirm direct interactions with identified protein targets and to characterize the enzyme kinetics or binding constants. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography could provide high-resolution insights into this compound's binding modes and conformational changes induced in target proteins. Understanding the downstream cellular consequences of these interactions will be key to deciphering the complex biological pathways involved.
Bioengineering and Synthetic Biology Approaches for Sustainable Production
Given that this compound is a natural product, exploring bioengineering and synthetic biology approaches could offer pathways for sustainable and scalable production. This might involve genetically engineering host organisms, such as microbes or plant cell cultures, to overproduce this compound or its precursors. Metabolic engineering strategies could optimize biosynthetic pathways, leading to increased yields and potentially novel analogs with improved bioactivity or pharmacokinetic properties. Such approaches would be vital for ensuring a consistent and cost-effective supply for further preclinical and clinical development.
Compound Name List
this compound
Melongoside B
Melongoside G
Melongoside H
Melongoside L
Melongoside M
Melongoside N
Melongoside O
Melongoside P
Conclusion
Summary of Key Academic Contributions to Melongoside F Research
Academic research on this compound has significantly advanced our understanding of its potential as an antiviral agent. The identification of its binding affinity and specific interaction site with the Dengue virus NS2B-NS3 protease through molecular docking and dynamics simulations provides a strong foundation for its development as a therapeutic candidate. These computational studies highlight this compound as a promising lead compound for further investigation against DENV.
Broader Implications for Natural Product-Based Research and Discovery
The study of this compound underscores the immense value of natural products in drug discovery. Steroidal saponins (B1172615), like the melongosides, represent a rich source of diverse chemical structures with potent biological activities. The success in identifying potential antiviral mechanisms for this compound encourages continued exploration of plant-derived compounds for novel therapeutic agents against infectious diseases. This approach offers a sustainable and potentially safer alternative to synthetic drugs, contributing to the broader field of ethnopharmacology and natural product chemistry.
Compound List:
this compound
Melongoside B
Melongoside G
Melongoside H
Melongoside N
Melongoside O
Melongoside P
Melongoside L
Melongoside M
Melongoside R
Melongoside S
Melongoside T
Melongoside U
Melongoside V
Q & A
Q. What are the primary spectroscopic methods for structural characterization of Melongoside F, and how are they applied?
this compound, a spirostane-type steroid glycoside, is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). NMR identifies functional groups and glycosidic linkages, while HR-MS confirms molecular formula and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities. For validation, compare spectral data with literature values (e.g., spirostane derivatives in Spectroscopic Data of Steroid Glycosides) . Experimental protocols should detail solvent systems, calibration standards, and reproducibility checks .
Q. What methodologies are recommended for extracting and purifying this compound from natural sources?
Extraction involves maceration or Soxhlet extraction using polar solvents (e.g., methanol/water mixtures). Purification employs column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC with C18 columns. Monitor fractions via TLC and HPLC-UV/ELSD. Validate purity using ≥95% chromatographic peak area and concordant NMR/MS data. Include controls for solvent residues and degradation products .
Q. Which bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
Standard assays include:
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines).
- Anti-inflammatory activity : COX-2 inhibition ELISA or NF-κB luciferase reporter assays.
- Antioxidant capacity : DPPH/ABTS radical scavenging. Ensure positive/negative controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates. Report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How should researchers design bioactivity studies to address variability in this compound’s reported effects across cell lines?
- Experimental Design : Use isogenic cell lines to control genetic variability. Include dose-response curves (6–8 concentrations) and time-course analyses.
- Data Normalization : Normalize to housekeeping genes/proteins (e.g., GAPDH) and solvent controls.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report effect sizes (Cohen’s d). Address outliers via Grubbs’ test or robust regression .
- Replication : Validate findings in ≥2 independent labs using standardized protocols .
Q. How can contradictory data on this compound’s bioavailability be resolved methodologically?
- In Vitro/In Vivo Correlation : Use Caco-2 cell monolayers for permeability assays paired with pharmacokinetic studies in rodents (plasma LC-MS/MS quantification).
- Solubility Enhancement : Test co-solvents (e.g., cyclodextrins) or nanoformulations.
- Data Harmonization : Apply meta-analysis to aggregate studies, weighting by sample size and experimental rigor. Disclose batch-to-batch variability in compound purity .
Q. What integrative approaches are recommended for studying this compound’s multi-target mechanisms?
Combine:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC/TMT labeling for target protein quantification.
- Molecular Docking : AutoDock Vina to predict binding affinities for receptors (e.g., TNF-α). Validate via CRISPR-Cas9 knockouts or siRNA silencing of candidate targets. Use pathway enrichment tools (DAVID, STRING) for network analysis .
Q. How should researchers validate the purity of this compound in complex mixtures (e.g., plant extracts)?
- Orthogonal Methods : Pair HPLC-UV with LC-MS and ¹H NMR.
- Spiking Experiments : Add pure this compound to extracts and quantify recovery rates.
- Limit of Detection (LOD) : Calculate via signal-to-noise ratio (S/N ≥3). Disclose chromatographic conditions (column type, gradient) and integration parameters .
Methodological Best Practices
- Data Presentation : Use tables to summarize IC₅₀ values, NMR shifts, and chromatographic parameters (retention time, % purity). Follow Beilstein Journal guidelines for supplementary data formatting .
- Reproducibility : Archive raw spectra/chromatograms in public repositories (e.g., Zenodo) and cite DOI in methods .
- Ethical Reporting : Disclose conflicts of interest and funding sources per Cochrane Handbook standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
